4-Iodo-3-isopropoxy-N-methylbenzamide
Description
4-Iodo-3-isopropoxy-N-methylbenzamide is a halogenated benzamide derivative characterized by an iodine substituent at the para position of the benzene ring, an isopropoxy group at the meta position, and an N-methylamide functional group. The iodine atom may enhance electrophilic reactivity or serve as a radiolabeling site, while the isopropoxy group contributes to lipophilicity, influencing solubility and membrane permeability . The N-methylamide moiety could improve metabolic stability compared to unmethylated analogs .
Properties
IUPAC Name |
4-iodo-N-methyl-3-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO2/c1-7(2)15-10-6-8(11(14)13-3)4-5-9(10)12/h4-7H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHGLNGQAXUGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(=O)NC)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-isopropoxy-N-methylbenzamide typically involves the following steps:
Isopropoxylation: The isopropoxy group can be introduced at the 3-position through a nucleophilic substitution reaction using isopropyl alcohol and a suitable base.
Amidation: The final step involves the formation of the benzamide structure by reacting the intermediate with methylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-isopropoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the iodine atom or reduction of the amide group.
Substitution: The iodine atom can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Deiodinated compounds or reduced amides.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Iodo-3-isopropoxy-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-3-isopropoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The iodine atom and isopropoxy group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Structural Insights :
- Alkoxy Groups : Isopropoxy increases steric hindrance and lipophilicity relative to methoxy, which may affect pharmacokinetics .
- N-Substituents : Methylation reduces hydrogen-bonding capacity but improves metabolic stability compared to unmethylated or isopropyl-substituted analogs .
Heterocyclic Analogues (Ethyl Benzoate Series)
Compounds such as I-6230 and I-6471 () feature pyridazine or isoxazole rings instead of benzamide backbones. However, the ethyl benzoate ester in these analogs reduces hydrolytic stability compared to the amide group in this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
